2-(Butylsulfanyl)-4,6-dimethylpyrimidine
Description
2-(Butylsulfanyl)-4,6-dimethylpyrimidine is a substituted pyrimidine derivative characterized by a sulfur-linked butyl group at the 2-position and methyl groups at the 4- and 6-positions. Its synthesis typically involves nucleophilic substitution reactions, as demonstrated in , where this compound was synthesized by refluxing 2-(butylthio)-4,6-dimethylpyrimidine with bromobenzaldehyde in a sodium hydroxide solution containing tetrabutylammonium iodide, yielding 65% of the product . This compound serves as a precursor for further functionalization, such as styryl group additions, which are critical in materials science applications.
Properties
CAS No. |
55749-27-4 |
|---|---|
Molecular Formula |
C10H16N2S |
Molecular Weight |
196.31 g/mol |
IUPAC Name |
2-butylsulfanyl-4,6-dimethylpyrimidine |
InChI |
InChI=1S/C10H16N2S/c1-4-5-6-13-10-11-8(2)7-9(3)12-10/h7H,4-6H2,1-3H3 |
InChI Key |
WBFMKGRUVHRHBZ-UHFFFAOYSA-N |
SMILES |
CCCCSC1=NC(=CC(=N1)C)C |
Canonical SMILES |
CCCCSC1=NC(=CC(=N1)C)C |
Other CAS No. |
55749-27-4 |
Origin of Product |
United States |
Comparison with Similar Compounds
The structural analogs of 2-(butylsulfanyl)-4,6-dimethylpyrimidine vary in substituents at the 2-position, leading to differences in reactivity, physical properties, and applications. Below is a detailed comparison categorized by substituent type:
Sulfanyl Derivatives with Alkyl/Aryl Groups
Key Observations :
- Alkylsulfanyl derivatives (e.g., butyl) are synthesized via straightforward nucleophilic substitutions, while azetidinyl and carboxymethylthio derivatives may require specialized reagents or conditions.
- The butylsulfanyl variant is primarily a synthetic intermediate, whereas carboxymethylthio derivatives may have niche biochemical uses .
Styryl Derivatives (Suzuki-Miyaura Reaction Products)
Key Observations :
- Styryl derivatives exhibit tunable photophysical properties, influenced by substituents (e.g., methoxy enhances electron density, CF₃ withdraws electrons) .
- Yields vary significantly (28–79%), reflecting differences in steric and electronic effects during synthesis.
Acetamide and Sulfonamide Derivatives
Key Observations :
- Acetamide derivatives form hydrogen-bonded networks, enabling applications in crystal engineering .
- Sulfadimidine’s sulfonamide group confers biological activity, contrasting with the inert butylsulfanyl group in the parent compound .
Metal Complexes
| Compound Name | Metal Center | Coordination Geometry | Structural Features | Reference |
|---|---|---|---|---|
| Cu(I) complex with disulfanyl ligand | Cu(I) | Distorted tetrahedral | π–π stacking (3.59 Å centroid distance) |
Key Observations :
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